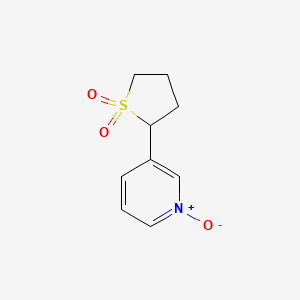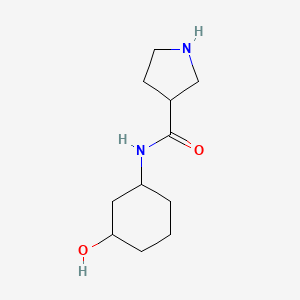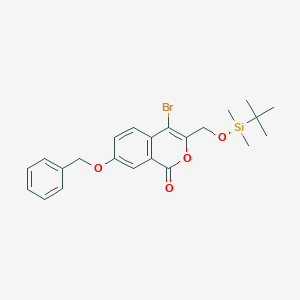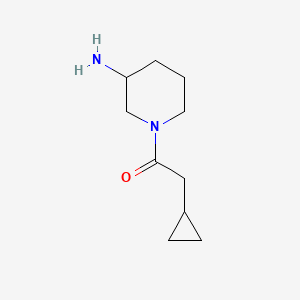
3-(1,1-Dioxo-1$l^{6}-thiolan-2-yl)pyridin-1-ium-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,1-Dioxo-1$l^{6}-thiolan-2-yl)pyridin-1-ium-1-olate: is a chemical compound characterized by the presence of a thiolane ring with a dioxo group and a pyridinium ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,1-Dioxo-1$l^{6}-thiolan-2-yl)pyridin-1-ium-1-olate typically involves the reaction of a thiolane derivative with a pyridinium salt under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions in reactors equipped with temperature and pressure control systems. The use of automated purification systems ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiolane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxo group to a hydroxyl group, altering the compound’s reactivity and properties.
Substitution: The pyridinium ion can participate in nucleophilic substitution reactions, where nucleophiles replace the leaving group attached to the pyridinium ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, or thiols are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyridinium derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Biology: In biological research, it serves as a probe for studying redox reactions and thiol-disulfide exchange processes.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3-(1,1-Dioxo-1$l^{6}-thiolan-2-yl)pyridin-1-ium-1-olate involves its ability to participate in redox reactions. The dioxo group can undergo reduction, while the thiolane ring can be oxidized, making it a versatile compound in redox chemistry. The pyridinium ion can interact with various molecular targets, including enzymes and receptors, influencing their activity and function.
Comparación Con Compuestos Similares
- 3-(1,1-Dioxo-1$l^{6}-thiolan-3-yl)pyridin-1-ium-1-olate
- 1-(1,1-Dioxo-1$l^{6}-thiolan-3-yl)-5-ethyl-1H-pyrazole-4-carboxylic acid
Comparison: Compared to similar compounds, 3-(1,1-Dioxo-1$l^{6}-thiolan-2-yl)pyridin-1-ium-1-olate is unique due to the position of the dioxo group on the thiolane ring and the presence of the pyridinium ion. These structural features confer distinct reactivity and properties, making it suitable for specific applications in redox chemistry and medicinal research.
Propiedades
Fórmula molecular |
C9H11NO3S |
|---|---|
Peso molecular |
213.26 g/mol |
Nombre IUPAC |
2-(1-oxidopyridin-1-ium-3-yl)thiolane 1,1-dioxide |
InChI |
InChI=1S/C9H11NO3S/c11-10-5-1-3-8(7-10)9-4-2-6-14(9,12)13/h1,3,5,7,9H,2,4,6H2 |
Clave InChI |
OIAXKLZGTPQDAY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(S(=O)(=O)C1)C2=C[N+](=CC=C2)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Bromo-2-([methyl(propan-2-YL)amino]methyl)aniline](/img/structure/B13152607.png)
![8-Chloro-2,6-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13152613.png)

![Ethyl[(1-ethyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B13152626.png)







![2-{7-Oxabicyclo[4.1.0]heptan-1-yl}pyridine](/img/structure/B13152677.png)
